molecular formula C14H15F3O3SSi B1588858 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate CAS No. 252054-88-9

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate

Cat. No. B1588858
M. Wt: 348.41 g/mol
InChI Key: DHFMFICBVHCWGQ-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate, also known as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), is an organosilicon compound with the formula (CH3)3SiO3SCF3 . It is a colorless moisture-sensitive liquid and is the trifluoromethanesulfonate derivative of trimethylsilyl . It is mainly used to activate ketones and aldehydes in organic synthesis .


Synthesis Analysis

The synthesis of TMSOTf involves the reaction of trimethyl silanol with fluoroform sulfonic acid fluoride . The reaction is carried out under dry conditions and the reactants are stirred to ensure a thorough mix . The reaction time is typically between 1 to 10 hours, preferably 4 to 6 hours .


Molecular Structure Analysis

TMSOTf is an organosilicon compound. Its molecular structure consists of a silicon atom bonded to three methyl groups, forming a trimethylsilyl group . This group is then bonded to a trifluoromethanesulfonate, resulting in the overall formula of (CH3)3SiO3SCF3 .


Chemical Reactions Analysis

TMSOTf is quite sensitive towards hydrolysis . It is more electrophilic than trimethylsilyl chloride . Due to its tendency to hydrolyze, TMSOTf is effective for the silylation of alcohols . A common use of TMSOTf is for the preparation of silyl enol ethers . It has also been used in Takahashi Taxol total synthesis and in chemical glycosylation reactions .


Physical And Chemical Properties Analysis

TMSOTf is a colorless liquid with a density of 1.228 g/mL at 25 °C . It has a boiling point of 77 °C/80 mmHg . The refractive index is 1.36 .

Scientific Research Applications

Powerful Acylation Catalyst

1-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate is noted for its role as an effective catalyst in the acylation of alcohols with acid anhydrides. This catalytic process is characterized by its efficiency and versatility, able to acylate a wide range of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols. This method provides a significant improvement in terms of both speed and cleanliness over traditional methods (Procopiou et al., 1998).

Reactivity and Regioselectivity in Reactions

The compound demonstrates notable reactivity and regioselectivity in reactions with sulfur trioxide, particularly in the sulfonation of allylsilanes and analogous all-carbon alkenes. These reactions have been shown to produce a range of sulfonate esters and other products, with a high degree of control over the product formation (Cerfontain et al., 2010).

Synthesis of Naphthyl Alkyl and Aryl Sulfides

The compound is useful in the synthesis of naphthyl alkyl and aryl sulfides. This synthesis involves the reaction of naphthols with thiols in the presence of trifluoromethanesulfonic acid, yielding good yields of naphthyl alkyl and aryl sulfides (Nakazawa et al., 1989).

Role in Organic Synthesis

It plays a significant role in organic synthesis, including the efficient use in Prins cyclization of acrylyl enol ethers to dihydropyrans, and the synthesis of natural products such as (+)-civet (Sultana et al., 2013).

Isomerization Reactions

This compound has been used to catalyze isomerization reactions, such as the effective isomerization of nucleosides. These reactions have been shown to yield significant products under controlled conditions (Kulikova et al., 2008).

Synthesis of Vinyl Nucleobases

The compound is also utilized in the synthesis of vinyl nucleobases. It acts as a Lewis acid catalyst, transforming reactions to obtain various vinyl nucleobases efficiently and gently (Dalpozzo et al., 2004).

Generation of Reactive Intermediates

It serves as a precursor in generating reactive intermediates, such as in the formation of 1,2-didehydrocorannulene, demonstrating its utility in complex organic syntheses(Sygula et al., 2008).

Catalysis in Ionic Liquid Environments

It is used in catalyzing reactions in ionic liquid environments, offering benefits like recyclability, facile product isolation, and mild reaction conditions. This aspect highlights its potential in green chemistry applications (Anzalone & Mohan, 2005).

Ring Opening Reactions

The compound is effective in promoting ring-opening reactions of oxirane derivatives, demonstrating its versatility in various synthetic transformations (Murata et al., 1982).

Amidoalkylation Catalysis

It has been employed as a catalyst in the amidoalkylation of silylenolethers, leading to the stereocontrolled synthesis of compounds like (+/-)-sedamine and (+/-)-norsedamine (Pilli & Dias, 1991).

Chemoselective Reactions

The compound promotes chemoselective reactions of acyclic acetals in the presence of cyclic acetals, showcasing its specificity in organic synthesis (Kim et al., 1994).

Synthesis of Polymeric Materials

It is used in the synthesis of polymeric materials like poly(1-β-naphthyl-2-phenylacetylene) membranes, contributing to advancements in materials science (Sakaguchi et al., 2002).

Characterization of Silylated Compounds

The compound is integral in the synthesis and characterization of silylated compounds, such as hexaphenyl carbodiphosphorane, providing insights into the properties and applications of these materials (Kuzu et al., 2014).

Safety And Hazards

TMSOTf is a flammable and corrosive material . It should be handled with personal protective equipment and kept away from open flames, hot surfaces, and sources of ignition . It should not be allowed to come into contact with the eyes, skin, or clothing . Release to the environment should be avoided .

Future Directions

TMSOTf has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand . It has also been used in the synthesis of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid . These applications suggest potential future directions for the use of TMSOTf in organic synthesis.

properties

IUPAC Name

(1-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-11-7-5-4-6-10(11)8-9-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFMFICBVHCWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454460
Record name 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate

CAS RN

252054-88-9
Record name 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T Taniguchi, DP Curran - Angewandte Chemie, 2014 - Wiley Online Library
Arynes were generated in situ from ortho‐silyl aryl triflates and fluoride ions in the presence of stable N‐heterocyclic carbene boranes (NHCBH 3 ). Spontaneous hydroboration …
Number of citations: 48 onlinelibrary.wiley.com
H Hazarika, P Gogoi - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
A synthetic strategy has been developed for the direct synthesis of ortho-methylthio allyl and vinyl ethers via three-component reaction of in situ generated aryne, activated alkene and …
Number of citations: 22 pubs.rsc.org
A Sharma, P Gogoi - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A transition-metal free synthetic strategy has been developed for the direct synthesis of ortho-formyl substituted allyl aryl ethers via a cascade three-component coupling of arynes, …
Number of citations: 21 pubs.rsc.org
K Neog, D Dutta, B Das, P Gogoi - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A novel transition-metal free synthetic strategy has been developed for the direct synthesis of quaternary phosphonium triflates via insertion of aryne into phosphine oxide. This …
Number of citations: 18 pubs.rsc.org
A Sharma, P Gogoi - New Journal of Chemistry, 2020 - pubs.rsc.org
A versatile transition-metal free synthetic strategy has been developed for the direct synthesis of 6-substituted indoloquinazolinones from 2-acyl-4-quinazolinones and aryne precursors …
Number of citations: 1 pubs.rsc.org
A Sharmaab, P Gogoi - New J. Chem, 2020 - researchgate.net
A versatile transition-metal free synthetic strategy has been developed for the direct synthesis of 6-substituted indoloquinazolinones from 2-acyl-4-quinazolinones and aryne precursors …
Number of citations: 0 www.researchgate.net
M Ramirez - 2021 - search.proquest.com
This dissertation describes experimental and computational efforts in the fields of strained cyclic intermediate chemistry and the application of pericyclic reactions for complex molecule …
Number of citations: 1 search.proquest.com
A Sharma, P Gogoi - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A mild, efficient and transition-metal free synthetic strategy has been developed for the α-arylation of 4-aminocoumarins. This synthetic strategy proceeds via C(sp2)–C(sp2) bond …
Number of citations: 13 pubs.rsc.org
Y Nishida - tcichemicals.com
Amyotrophic lateral sclerosis (ALS) is a progressive paralytic disease characterized by selective degeneration of the upper and lower motor neurons. 1, 2) Although ALS is …
Number of citations: 4 www.tcichemicals.com
A Kurpanik, M Matussek, P Lodowski… - 2020 - rebus.us.edu.pl
PAHs (polycyclic aromatics hydrocarbons), the compound group that contains perylene and its derivatives, including functionalized ones, have attracted a great deal of interest in many …
Number of citations: 0 rebus.us.edu.pl

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